molecular formula C12H20Cl2O9 B3329921 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside CAS No. 64644-65-1

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside

Cat. No.: B3329921
CAS No.: 64644-65-1
M. Wt: 379.18 g/mol
InChI Key: ZHNOFXKPCMIXDU-QBMZZYIRSA-N
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Description

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is a chlorinated sucrose derivative closely related to the high-intensity sweetener sucralose (1,6-dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside) . This compound is of significant value in analytical and food chemistry research, primarily serving as a key reference standard for identifying and quantifying impurities in commercial sucralose samples . Researchers utilize this compound to monitor the quality and stability of sucralose, ensuring the integrity of food and beverage products. Its application is crucial for investigating the thermal degradation pathways of sucralose, especially under high-temperature processing conditions such as baking, where the formation of various chlorinated compounds is an active area of study . The mechanism by which this and related chlorinated compounds form involves the selective substitution of hydroxyl groups on the parent sucrose molecule with chlorine atoms, a process that fundamentally alters the molecule's interaction with taste receptors and its metabolic fate . Studies on sucralose have shown that it is generally not metabolized by the body and is largely excreted unchanged . This compound is provided for research purposes only. It is essential for advancing the understanding of chlorosucrose chemistry, developing robust analytical methods, and conducting thorough safety assessments. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic purposes and is strictly prohibited from use in food, beverages, or any other form of human consumption.

Properties

IUPAC Name

(2R,3R,4R,5R,6R)-5-chloro-2-[(2R,3S,4S,5R)-2-(chloromethyl)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O9/c13-3-12(10(20)7(17)5(2-16)22-12)23-11-9(19)8(18)6(14)4(1-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNOFXKPCMIXDU-QBMZZYIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)(CCl)OC2C(C(C(C(O2)CO)Cl)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)Cl)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64644-65-1
Record name alpha-D-Galactopyranoside, 1-chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064644651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-GALACTOPYRANOSIDE, 1-CHLORO-1-DEOXY-.BETA.-D-FRUCTOFURANOSYL 4-CHLORO-4-DEOXY-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6C8ZJX6QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves the selective chlorination of sucrose. The process typically includes the following steps:

Chemical Reactions Analysis

Hydrolysis

Sucralose can undergo hydrolysis, breaking down into its constituent monomers: 1,6-dichloro-1,6-dideoxy-D-fructofuranose and 4-chloro-4-deoxy-D-galactopyranose . The rate of hydrolysis is influenced by pH and temperature, increasing with decreasing pH and increasing temperature .

pHTemperature (°C)Hydrolysis (%) after 120 hours
16298.8
26230.4

In environmental conditions (pH 4 to 9), significant hydrolysis is unlikely to occur .

Thermal Degradation

Thermal analysis reveals that sucralose decomposes at approximately 125°C . The decomposition process involves the loss of various moieties from the parent molecule .

Identified volatile products of thermal degradation :

  • Water

  • Carbon dioxide

  • Hydrogen chloride

  • Chloroacetaldehyde

  • Chlorinated furan derivatives

  • Chlorinated tetrahydropyran

  • Polychlorinated aromatic hydrocarbons (PCAHs)

The formation of PCAHs during thermal degradation, even at boiling water temperatures (around 98°C), suggests that potentially hazardous byproducts can arise under relatively mild conditions . The presence of chlorine atoms in the sucralose molecule may promote PCAH formation .

Reaction in Preparation of Sucralose

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is an intermediate in the preparation of sucralose. The production of sucralose involves the selective chlorination of sucrose, where the hydroxyl groups at specific positions are replaced by chlorine atoms .

One route involves :

  • Reacting sucrose with an acylating reagent to produce a mixture of acylated sucrose derivatives, with a major proportion of 6-monoacylated material

  • Reacting the monoacylated sucrose derivative with a chlorinating reagent capable of chlorinating at positions 1', 4, and 6' of a sucrose 6-acylate

  • Deacylating the sucralose material formed.

Biodegradation

Sucralose can be biodegraded in natural environmental samples . During biodegradation, the compound is transformed into CO2CO_2 .

Scientific Research Applications

Food Science

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is primarily recognized as an impurity related to sucralose, an artificial sweetener widely used in food products. Understanding its properties and behavior is essential for ensuring the safety and quality of sucralose-containing products. Research has focused on:

  • Stability Testing : Assessing the stability of sucralose in various food matrices to determine the impact of processing conditions on the formation of impurities like this compound.

Pharmaceutical Research

In pharmaceutical contexts, this compound serves as a reference standard for quality control and analytical testing of sucralose formulations. Its applications include:

  • Analytical Method Development : Used in the development of high-performance liquid chromatography (HPLC) methods to quantify sucralose and its impurities in pharmaceutical products.

Analytical Chemistry

The compound is utilized in various analytical chemistry applications due to its unique spectral properties:

  • Spectroscopic Studies : It can be analyzed using techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structural characteristics and confirm its identity.

Case Study 1: Stability of Sucralose under Heat Treatment

A study investigated the thermal stability of sucralose and its related impurities, including this compound. The results indicated that prolonged heat exposure led to increased formation of this impurity, highlighting the need for careful temperature control during food processing.

Case Study 2: HPLC Method Validation

A research team developed an HPLC method for the quantification of sucralose and its impurities. The method demonstrated high sensitivity and specificity for detecting this compound at low concentrations, making it suitable for quality control in pharmaceutical formulations.

Mechanism of Action

The sweetness of 1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside is due to its interaction with the T1R2/T1R3 sweet taste receptors on enteroendocrine cells. This interaction elicits increased hormonal secretion of glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a family of halogenated carbohydrates with modified sugar backbones. Below is a detailed comparison with key analogs:

Sucralose (1,6-Dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside)

  • Molecular Formula : C₁₂H₁₉Cl₃O₈ .
  • Chlorination Pattern: Three chlorine substitutions (C1 and C6 on fructofuranosyl; C4 on galactopyranoside) .
  • Applications: A non-caloric sweetener 600× sweeter than sucrose, widely used in food and pharmaceuticals .
  • Stability : Highly stable under heat and acidic conditions, making it suitable for cooking and baking .
  • Solubility: Freely soluble in water and ethanol .
  • Regulatory Status : Generally recognized as safe (GRAS) by regulatory bodies .

Key Difference: The target compound lacks the C6 chlorine on the fructofuranosyl ring, reducing its halogenation degree. This likely diminishes its sweetness potency and metabolic resistance compared to sucralose .

4-Deoxy-Disaccharides (e.g., 2-Acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl Derivatives)

  • Molecular Formula : Varies (e.g., C₁₄H₂₄N₂O₉ for compound 15 in ).
  • Modifications : Deoxygenation at C4 without halogenation; some analogs include acetamido groups .
  • Applications : Studied for glycosidase inhibition and biomedical applications .
  • Solubility : Moderate water solubility, influenced by functional groups .

Key Difference : Unlike the target compound, these derivatives lack chlorine atoms, relying on deoxygenation and acetamido substitutions for bioactivity. This highlights the role of halogenation in enhancing stability and resistance to enzymatic degradation .

Fluorinated Analogs (e.g., 3-Deoxy-3-fluoro-D-glucopyranoside)

  • Molecular Formula : C₁₂H₂₁FO₁₀ (e.g., CAS 102039-76-9) .
  • Modifications : Fluorine substitution at C3, preserving the hydroxyl group at C4 .
  • Applications : Investigated for metabolic studies and as enzyme inhibitors .
  • Solubility: Similar to non-fluorinated sugars but with altered hydrogen-bonding properties .

Key Difference : Fluorine’s electronegativity and smaller atomic radius compared to chlorine result in distinct electronic and steric effects, impacting receptor binding and metabolic pathways .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Halogenation Sites Solubility (Water) Stability Key Applications References
Target Compound C₁₂H₁₈Cl₂O₈* C1 (fructose), C4 (galactose) Moderate Short shelf life Research chemical
Sucralose C₁₂H₁₉Cl₃O₈ C1, C6 (fructose), C4 (galactose) High High Sweetener
4-Deoxy-β-D-xylo-hexopyranosyl derivatives Varies None Moderate Moderate Biomedical research
3-Deoxy-3-fluoro-D-glucopyranoside C₁₂H₂₁FO₁₀ C3 (fluorine) High High Metabolic studies

*Calculated based on structural similarity to sucralose.

Research Findings and Implications

Impact of Halogenation Degree: The target compound’s dichlorinated structure likely offers intermediate stability between non-halogenated sugars and sucralose. However, its shorter shelf life suggests reduced resistance to hydrolysis compared to sucralose .

Structure-Activity Relationships :

  • Fluorinated analogs (e.g., ) demonstrate that halogen type influences solubility and bioactivity. Chlorine’s bulkiness and electronegativity enhance steric hindrance and metabolic resistance compared to fluorine .

This underscores the need for rigorous safety profiling in dichlorinated carbohydrates.

Synthetic Challenges :

  • Selective chlorination at specific positions (e.g., C1 vs. C6) remains a technical hurdle, as seen in sucralose production. Advances in regioselective synthesis could improve yields for the target compound .

Biological Activity

1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside (CAS Number: 64644-65-1) is a synthetic organochlorine compound with potential biological activity. Its molecular formula is C12H20Cl2O9, and it has garnered interest due to its structural similarities to other biologically active compounds, particularly in the context of sweeteners and their metabolic effects.

Effects on Gut Microbiota

Research indicates that organochlorine compounds can significantly influence gut microbiota composition. For example, studies on sucralose revealed reductions in beneficial bacterial populations within the gastrointestinal tract . Given that this compound shares similar properties, it may also impact gut health by altering microbial balance.

Toxicological Studies

Toxicity assessments of related compounds have raised concerns regarding their long-term effects on health. In animal studies, certain organochlorine sweeteners have been linked to changes in metabolic processes and potential adverse effects on liver function. Although direct toxicity data for this specific compound is scarce, caution is warranted based on the behavior of structurally similar substances .

Case Study 1: Metabolic Impact in Rodents

A study examining sucralose's effects on rodents demonstrated significant alterations in glucose metabolism and insulin sensitivity. The administration of sucralose led to increased expression of metabolic enzymes which could suggest a similar pathway for this compound. Such findings highlight the need for further investigation into how this compound may influence metabolic health.

Case Study 2: Gut Microbiome Alterations

Research focusing on sucralose indicated that its consumption resulted in a decrease in beneficial gut bacteria, raising questions about the long-term implications for human health. This case study emphasizes the necessity for detailed microbiome analyses when evaluating the safety and biological activity of compounds like this compound.

Research Findings Summary Table

Study Compound Findings Implications
Study on SucraloseSucraloseIncreased expression of P-glycoprotein and cytochrome P450 enzymesPotential metabolic alterations similar to those expected from this compound
Gut Microbiota StudySucraloseReduction in beneficial gut bacteriaSuggests possible negative impacts on gut health from related compounds

Q & A

Q. What are the limitations of current synthetic methods for scaling up production without compromising stereochemical purity?

  • Methodology : Continuous-flow reactors with immobilized catalysts (e.g., polymer-supported SnCl₄) reduce side reactions. However, scaling chlorination steps requires strict control of stoichiometry to avoid over-substitution. Lessons from 4-deoxy-4-fluoro-D-glucose synthesis suggest that microfluidic systems improve yield by 30% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside
Reactant of Route 2
1-Chloro-1-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside

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